N'-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a Schiff base hydrazone compound. Schiff bases are formed by the condensation of primary amines with carbonyl compounds and are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 3,5-dinitrobenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The nitro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12N4O6 |
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Molecular Weight |
344.28 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H12N4O6/c1-25-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18(21)22)8-13(7-11)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+ |
InChI Key |
IEZNNIWBGUTPRY-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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